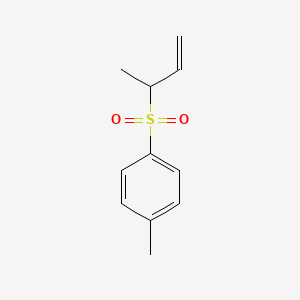

1-(But-3-ene-2-sulfonyl)-4-methylbenzene

Description

Significance of Sulfones in Modern Organic Synthesis and Research

Sulfones are a class of organosulfur compounds that have garnered considerable interest from organic chemists due to their diverse applications. youtube.com They are recognized as highly versatile building blocks in the synthesis of a wide range of chemically and biologically important molecules. doaj.org The sulfonyl functional group is relatively inert, which allows it to be carried through multi-step syntheses without undergoing unwanted reactions. google.com

In synthetic organic chemistry, sulfones are valued as intermediates. youtube.com Their utility stems from the ability of the sulfonyl group to act as a "chemical chameleon," capable of participating in various transformations. doaj.org For instance, sulfones can stabilize an adjacent carbanion, making them useful in carbon-carbon bond-forming reactions. Furthermore, the sulfonyl group can be eliminated or displaced, providing pathways to a variety of other functional groups. This versatility has led to their use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. doaj.orgnih.gov

Classification and Structural Context of Unsaturated Sulfones

Unsaturated sulfones are sulfones that contain at least one carbon-carbon double or triple bond in their structure. The presence of this unsaturation in proximity to the electron-withdrawing sulfonyl group imparts unique reactivity to the molecule. These compounds are typically classified based on the position of the unsaturation relative to the sulfonyl group. For example, α,β-unsaturated sulfones, where the double bond is conjugated with the sulfonyl group, are excellent Michael acceptors. Certain α,β-unsaturated sulfones have been investigated for their antiproliferative and chemoprotective activities. nih.gov

1-(But-3-ene-2-sulfonyl)-4-methylbenzene belongs to the subclass of allylic sulfones. In these compounds, the sulfonyl group is attached to a carbon atom that is adjacent to a carbon-carbon double bond. Allylic sulfones are particularly valuable in organic synthesis because the sulfonyl group can be used to control the regioselectivity of reactions involving the adjacent double bond. nih.gov

They are key intermediates in several important synthetic transformations. organic-chemistry.org For instance, they are precursors in the Julia-Kocienski olefination , a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgmdpi.com In this reaction, the allylic sulfone is deprotonated to form a carbanion, which then reacts with a carbonyl compound. alfa-chemistry.com Allylic sulfones also serve as substrates in the Ramberg-Bäcklund reaction , which converts an α-halo sulfone into an alkene through a mechanism involving the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org This reaction is particularly useful for synthesizing strained alkenes. youtube.com The development of efficient methods for the synthesis of allylic sulfones, such as the direct hydrosulfonylation of 1,3-dienes with sulfinic acids, highlights their importance in contemporary organic chemistry. doaj.orgnih.gov

Identification of the 4-Methylbenzenesulfonyl (Tosyl) Moiety in Advanced Synthetic Strategies

The 4-methylbenzenesulfonyl group, commonly referred to as the tosyl group (Ts), is a prominent functional group in organic synthesis. It is derived from p-toluenesulfonic acid. In the structure of this compound, the tosyl group is the aromatic part of the molecule.

The tosyl group is well-known for two primary roles in synthetic chemistry: as an excellent leaving group and as a protecting group. When attached to an alcohol, forming a tosylate ester, it transforms the hydroxyl group (a poor leaving group) into a tosylate group, which is readily displaced by nucleophiles in substitution reactions. This is a fundamental strategy for activating alcohols for further transformations. Additionally, the tosyl group can be used to protect amines. It forms a stable sulfonamide with the amine, rendering it unreactive towards certain reagents. The protecting group can be removed under specific conditions later in the synthetic sequence.

Structure

3D Structure

Properties

CAS No. |

68978-36-9 |

|---|---|

Molecular Formula |

C11H14O2S |

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-but-3-en-2-ylsulfonyl-4-methylbenzene |

InChI |

InChI=1S/C11H14O2S/c1-4-10(3)14(12,13)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3 |

InChI Key |

MOUSGLZFXCCZCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 but 3 Ene 2 Sulfonyl 4 Methylbenzene and Analogous Butenyl Sulfones

Utilizing Sulfonyl Precursors and Intermediates

Sulfinyl Sulfones as Sulfinyl Radical Precursors

For many years, the synthetic application of sulfinyl radicals in organic chemistry was limited. northeastern.eduresearchgate.net However, recent research has demonstrated the successful generation and use of sulfinyl radicals from readily accessible sulfinyl sulfones. northeastern.eduresearchgate.netnih.gov This strategy has enabled the development of dual radical addition/radical coupling reactions with unsaturated hydrocarbons. northeastern.eduresearchgate.netscispace.com

This approach provides a single-step entry to a variety of previously inaccessible linear and cyclic disulfurized adducts. northeastern.edunih.gov The reaction shows tolerance to a wide range of hydrocarbons and functional groups. northeastern.edunih.gov Mechanistic investigations, both experimental and theoretical, suggest that these reactions proceed through a sequential addition of sulfonyl and sulfinyl radicals. northeastern.eduresearchgate.net This work represents a significant advancement in the application of the cross-coupling reaction of sulfinyl radicals and carbon-centered radicals for the preparation of sulfoxides. researchgate.net

Decomposition of Tosylhydrazones in Sulfone Synthesis

Tosylhydrazones are versatile precursors for the synthesis of sulfones. Their decomposition can be initiated thermally, by light, or through catalysis to generate intermediates that can be trapped to form C-S bonds.

A transition-metal-free process for the in situ denitrogenation of tosylhydrazones has been developed to produce a diverse array of aryl alkyl sulfones. rsc.org This method utilizes a phenalenyl-based odd alternant hydrocarbon as a photoredox catalyst. rsc.org The phenalenyl catalyst acts as a potent oxidant to form a sulfinate radical intermediate from a sulfinate anion. rsc.org This protocol exhibits wide functional-group tolerance and has been applied to the late-stage modification of natural products with good to high yields. rsc.org

Iron-catalyzed decomposition of sulfonylhydrazones also provides a general method for the preparation of sulfones from a variety of aryl, alkyl, and α,β-unsaturated aldehydes and ketones. researchgate.net Crossover experiments indicate that this reaction is an intermolecular process, potentially proceeding through the nucleophilic attack of a sulfinate anion on an iron carbene complex. researchgate.net

Furthermore, copper-catalyzed reactions of N-tosylhydrazones with disulfides have been developed for the synthesis of dithioacetals. mdpi.com In these reactions, the N-tosylhydrazone functions as a precursor to a diazo compound. mdpi.com Additionally, the thermal decomposition of p-tosylhydrazones can lead to the formation of various products depending on the reaction conditions. acs.org

| Precursor | Method | Key Features |

| Sulfinyl sulfones | Dual radical addition/radical coupling | Single-step synthesis of disulfurized adducts |

| Tosylhydrazones | Photoredox catalysis (transition-metal-free) | Wide functional-group tolerance, applicable to late-stage modification |

| Tosylhydrazones | Iron-catalyzed decomposition | General method for various aldehydes and ketones |

Visible-Light Triggered and Photoredox Catalysis in Unsaturated Sulfone Synthesis

The synthesis of unsaturated sulfones, including butenyl sulfones like 1-(but-3-ene-2-sulfonyl)-4-methylbenzene, has been significantly advanced by the advent of visible-light-induced and photoredox catalysis. researchgate.net These methodologies offer sustainable and mild alternatives to traditional synthetic routes, which often require harsh conditions or stoichiometric oxidants. nih.govchemrxiv.org The core principle of these light-mediated approaches involves the generation of highly reactive sulfonyl radicals from stable precursors. These radicals can then engage with unsaturated systems to form the desired sulfone products. researchgate.net

A common strategy employs a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. chemrxiv.orgacs.org The excited photocatalyst can then participate in single-electron transfer (SET) processes. For instance, it can oxidize a suitable precursor, like an arylsulfonyl chloride or a sodium sulfinate, to generate a sulfonyl radical. acs.orgrsc.org This radical intermediate is then trapped by an alkene or alkyne, leading to the formation of a new carbon-sulfur bond and a carbon-centered radical, which can be further transformed to yield the final product. acs.org

Alternatively, catalyst- and transition-metal-free approaches have been developed that utilize the formation of an electron donor-acceptor (EDA) complex. acs.orgresearchgate.net Illumination of this complex with visible light can trigger the SET steps required to generate the necessary radical intermediates. acs.orgresearchgate.net Precursors for generating sulfonyl radicals under photoredox conditions are diverse and include sulfonyl hydrazides, sulfonyl chlorides, sulfinates, and sulfone-substituted tetrazoles. nih.govacs.orgresearchgate.net This versatility allows for a broad substrate scope and functional group tolerance, making photoredox catalysis a powerful tool for constructing complex sulfone-containing molecules under environmentally benign conditions. researchgate.netnih.gov

Radical Cascade Reactions and Functionalization of Butenyl Sulfones

The reactive nature of sulfonyl radicals generated under visible-light photoredox conditions makes them excellent initiators for radical cascade reactions. researchgate.net These cascades allow for the rapid construction of complex molecular architectures from simple precursors in a single, efficient step. nih.gov In the context of butenyl sulfones, these reactions provide a powerful avenue for their subsequent functionalization or for the synthesis of highly substituted sulfone-containing cyclic structures. nih.gov

A typical cascade sequence begins with the photoredox-generated sulfonyl radical adding to an unsaturated bond, such as an alkene or alkyne within a molecule like a 1,6-enyne. nih.govnih.gov This initial addition creates a new carbon-centered radical. This radical intermediate can then undergo a series of subsequent transformations, such as intramolecular cyclizations, before the cascade is terminated. rsc.org

For example, a sulfonyl radical can trigger a 5-exo-dig cyclization with a 1,6-enyne to form a vinyl radical. nih.gov This vinyl radical can be trapped by another radical species or participate in further cyclization events, leading to diverse products like sulfonylated dihydropyrroles or tricyclic sulfones. nih.gov The specific pathway of the cascade can often be controlled by the choice of the sulfonyl radical source or other reaction conditions. nih.gov Such methodologies enable the formation of multiple new bonds (e.g., C–S, C–C, and C–I or C–Br) in a single operation, showcasing the high efficiency and atom economy of these processes. nih.gov This approach has been successfully applied to synthesize complex scaffolds, including medium-sized ring-fused spirocyclic vinyl sulfones. rsc.org

The table below illustrates representative examples of photocatalytic radical reactions for the synthesis and functionalization of unsaturated sulfones.

| Entry | Sulfonyl Source | Unsaturated Substrate | Photocatalyst | Additive(s) | Product Type | Yield (%) |

| 1 | Sulfone-substituted tetrazole | Ethyl acrylate | Ir-based catalyst | Cu(OAc)₂ | Dialkyl sulfone | 88 |

| 2 | Arylsulfonyl hydrazide | 1,7-enyne | None (Iodine-promoted) | NIS/NBS | Dihydroquinolin-2-one | Up to 85 |

| 3 | Selenosulfonate | 1,6-enyne | Eosin Y | O₂ | Dihydropyrrole-3-carboxaldehyde | Not Specified |

| 4 | Allylcyclopropane sulfonyl chloride | Tertiary propargyl alcohol | fac-Ir(ppy)₃ | Na₂HPO₄ | Spirocyclic vinyl sulfone | Not Specified |

| 5 | Sulfonyl hydrazide | Alkene | None (Visible light) | O₂ | β-keto sulfone | Not Specified |

Advanced Spectroscopic and Analytical Characterization Techniques for Unsaturated Sulfones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of 1-(but-3-ene-2-sulfonyl)-4-methylbenzene is expected to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by signals in the aromatic, vinylic, and aliphatic regions.

The p-tolyl group gives rise to a classic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group are deshielded relative to the meta protons due to the electron-withdrawing nature of the SO₂ group. The methyl group on the benzene (B151609) ring would appear as a sharp singlet in the aliphatic region (around δ 2.4 ppm).

The but-3-ene-2-sulfonyl moiety presents a more complex set of signals. The methine proton (H-2), being alpha to the electron-withdrawing sulfonyl group, is expected to be significantly downfield in the aliphatic region. It would be split by both the adjacent methyl protons (H-1) and the vinylic proton (H-3), likely resulting in a complex multiplet, such as a doublet of quartets. The adjacent methyl group (H-1) would appear as a doublet. The terminal vinylic protons (H-3 and H-4a, H-4b) would form a classic ABC spin system, with distinct chemical shifts and complex splitting patterns governed by geminal, cis, and trans coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (ortho to SO₂) | 7.8 - 7.9 | Doublet (d) | J = ~8.0 Hz |

| Ar-H (meta to SO₂) | 7.3 - 7.4 | Doublet (d) | J = ~8.0 Hz |

| =CH - (H-3) | 5.8 - 6.0 | Multiplet (e.g., ddd) | Jtrans = ~17 Hz, Jcis = ~10 Hz, JH3-H2 = ~8 Hz |

| =CH ₂ (H-4, trans to H-3) | 5.2 - 5.4 | Doublet of doublets (dd) | Jtrans = ~17 Hz, Jgem = ~1.5 Hz |

| =CH ₂ (H-4, cis to H-3) | 5.1 - 5.3 | Doublet of doublets (dd) | Jcis = ~10 Hz, Jgem = ~1.5 Hz |

| SO₂-CH -(CH₃) (H-2) | 3.6 - 3.8 | Multiplet (e.g., dq) | JH2-H1 = ~7 Hz, JH2-H3 = ~8 Hz |

| Ar-CH ₃ | 2.4 - 2.5 | Singlet (s) | N/A |

| SO₂-CH-(CH ₃) (H-1) | 1.5 - 1.6 | Doublet (d) | JH1-H2 = ~7 Hz |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of nine distinct signals would be expected, as two pairs of aromatic carbons are chemically equivalent due to symmetry. The carbon atom attached to the sulfonyl group (ipso-carbon) and the carbon bearing the methyl group on the aromatic ring would appear as quaternary signals. The methine carbon (C-2) directly attached to the sulfonyl group would be found significantly downfield in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -SO₂ (Aromatic, C1') | 138 - 140 |

| C -CH₃ (Aromatic, C4') | 144 - 146 |

| C H (Aromatic, C3'/C5') | 129 - 131 |

| C H (Aromatic, C2'/C6') | 128 - 129 |

| =C H- (C-3) | 130 - 132 |

| =C H₂ (C-4) | 120 - 122 |

| SO₂-C H-(CH₃) (C-2) | 65 - 70 |

| Ar-C H₃ | 21 - 22 |

| SO₂-CH-(C H₃) (C-1) | 15 - 17 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the coupling between the aromatic protons ortho and meta to the sulfonyl group, and within the butenyl chain: between the methine proton (H-2) and its adjacent methyl protons (H-1), and between the methine proton (H-2) and the vinylic proton (H-3). The vinylic protons (H-3 and H-4) would also show strong cross-peaks, confirming the vinyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the Ar-CH₃ proton signal at ~δ 2.4 ppm to the carbon signal at ~δ 21 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and identifying quaternary carbons. Crucial HMBC correlations would be observed from the methyl protons of the tolyl group to the quaternary aromatic carbons (C1' and C4'), and from the methine proton (H-2) to the vinylic carbons (C-3 and C-4) and the ipso-aromatic carbon (C1'), confirming the connection of the entire butenylsulfonyl fragment to the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the sulfone and vinyl groups. The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Sulfone (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong (IR) |

| Sulfone (SO₂) | Symmetric Stretch | 1120 - 1160 | Strong (IR) |

| Alkene (C=C) | Stretch | 1640 - 1650 | Medium (IR), Strong (Raman) |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Vinylic (=C-H) | Stretch | 3080 - 3100 | Medium |

| Aromatic (Ar-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

| Vinylic (=C-H) | Out-of-Plane Bend | 910 - 990 | Strong (IR) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₄O₂S. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass of these ions would match the calculated theoretical mass to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₄O₂S | [M] | 210.0715 |

| C₁₁H₁₅O₂S⁺ | [M+H]⁺ | 211.0793 |

| C₁₁H₁₄NaO₂S⁺ | [M+Na]⁺ | 233.0612 |

Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S bond, leading to the formation of a stable p-toluenesulfonyl cation (m/z 155) and a butenyl radical, or the loss of the butenyl group (C₄H₇, 55 Da) from the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds. For a compound like this compound, a GC-MS analysis would provide critical information regarding its purity and confirm its molecular weight and fragmentation pattern, which is indicative of its structure.

In a typical analysis, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification under specific experimental conditions.

Following separation by GC, the molecule enters the mass spectrometer. It is ionized, most commonly by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting parent ion and its fragments are detected. The mass spectrum serves as a molecular fingerprint. For this compound (molecular formula C₁₁H₁₄O₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (210.29 g/mol ). Characteristic fragment ions would likely arise from the cleavage of the sulfonyl group and the butene chain, providing further structural confirmation.

Expected GC-MS Data Summary (Hypothetical)

| Parameter | Expected Observation | Purpose |

|---|---|---|

| Retention Time (RT) | A specific time under defined GC conditions. | Compound identification and purity check. |

| Molecular Ion Peak [M]⁺ | m/z = 210 | Confirms the molecular weight. |

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique primarily used for analyzing large, non-volatile molecules like proteins and polymers. However, it can also be applied to smaller organic molecules, particularly when other ionization methods are less effective or when minimal fragmentation is desired.

In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the energy and desorb, carrying the analyte molecule into the gas phase in an ionized state, typically as a protonated molecule [M+H]⁺ or a cationized adduct (e.g., [M+Na]⁺). The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their m/z ratio.

This technique is highly sensitive and would be expected to show a clear peak corresponding to the intact ionized molecule with minimal fragmentation, providing a very accurate mass determination.

Expected MALDI-TOF MS Data Summary (Hypothetical)

| Ion Type | Expected m/z | Purpose |

|---|---|---|

| Protonated Molecule [M+H]⁺ | m/z ≈ 211 | Accurate molecular weight confirmation. |

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound would be required.

The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom can be determined, yielding precise information on bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the connectivity of the atoms, the geometry around the sulfur atom (which is typically tetrahedral in sulfones), and the conformation of the butene chain in the solid state. If the molecule crystallizes in a chiral space group, the absolute stereochemistry could also be determined.

Expected Crystallographic Data Summary (Hypothetical)

| Parameter | Expected Information | Purpose |

|---|---|---|

| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Bond Lengths | e.g., S=O, S-C, C=C | Confirms covalent structure. |

| Bond Angles | e.g., O-S-O, C-S-C | Defines molecular geometry. |

While specific experimental data for this compound remains elusive, the principles of these advanced analytical techniques provide a clear framework for how its structure, purity, and solid-state conformation would be rigorously characterized.

Absence of Computational and Theoretical Research on this compound

Following a comprehensive search for computational and theoretical investigations into the chemical compound This compound , it has been determined that there is a notable absence of published research specifically focused on this molecule. Searches for quantum chemical calculations, including Density Functional Theory (DFT) studies and ab initio molecular orbital calculations, yielded no specific data, molecular geometries, or electronic structure analyses for this particular unsaturated sulfone.

Similarly, inquiries into the mechanistic elucidation of its reactions through computational modeling, such as transition state analysis, reaction pathway mapping, and energy barrier computations, did not return any relevant studies. Furthermore, no information was found regarding the conformational analysis or stereochemical predictions for this compound.

While general information exists for the broader classes of unsaturated sulfones, allyl sulfones, and p-tolyl sulfones, the specific computational and theoretical data required to construct a detailed scientific article as per the requested outline is not available in the public domain. The scientific community has not, to date, published specific theoretical investigations on the molecular and electronic structure, reaction mechanisms, or conformational properties of this compound.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the specified sections and subsections. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

Computational and Theoretical Investigations of Unsaturated Sulfones

Electronic Properties and Reactivity Prediction of 1-(But-3-ene-2-sulfonyl)-4-methylbenzene

Computational and theoretical chemistry provides a powerful lens for understanding the intricate electronic structure and predicting the reactivity of molecules like this compound. Through methods rooted in quantum mechanics, it is possible to delineate the distribution of electrons and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. This section delves into the theoretical examination of this compound, focusing on its electronic characteristics and the resulting predictions of its chemical behavior.

Another key component of computational analysis is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electron-rich areas (prone to electrophilic attack) and electron-deficient regions (susceptible to nucleophilic attack).

Furthermore, Mulliken population analysis is employed to assign partial charges to each atom within the molecule. This method helps in quantifying the electron distribution and identifying specific atomic sites that are either electron-rich or electron-poor, thereby offering a more granular prediction of reactivity.

Synthetic Applications in Complex Chemical Synthesis

Utility as Synthetic Intermediates for Polypropionate Chains and Amino Alcohol Units

While direct and extensive research specifically detailing the application of 1-(But-3-ene-2-sulfonyl)-4-methylbenzene in the synthesis of polypropionate chains and amino alcohol units is not widely documented in publicly available literature, the known reactivity of analogous vinyl sulfones suggests its potential as a precursor for these structural motifs. Vinyl sulfones are well-established Michael acceptors, and their reactions with appropriate nucleophiles can introduce the necessary carbon frameworks and functional groups that are characteristic of polypropionate and amino alcohol structures.

For instance, the conjugate addition of enolates or other carbon nucleophiles to the vinyl sulfone moiety could serve as a key step in the iterative construction of the alternating methyl-substituted carbon chains found in polypropionates. Subsequent reductive removal or transformation of the sulfonyl group would then yield the desired polypropionate backbone.

Similarly, the synthesis of amino alcohols could be envisioned through the reaction of this compound with nitrogen-based nucleophiles, followed by stereocontrolled reduction of a neighboring carbonyl group or another suitable functional group manipulation. The inherent chirality in readily available starting materials or the use of chiral catalysts could be employed to induce the desired stereochemistry in the final amino alcohol products.

Role in the Stereoselective Synthesis of Biologically Relevant Frameworks

The application of sulfonyl-containing compounds in the stereoselective synthesis of biologically active molecules is a well-established strategy. Although specific examples centered on this compound are not extensively reported, its structural features make it a plausible candidate for such synthetic endeavors.

In the realm of alkaloid synthesis, vinyl sulfones can participate in a variety of transformations that are crucial for the construction of the complex polycyclic systems characteristic of this class of natural products. The electron-withdrawing nature of the sulfonyl group can activate the double bond for cycloaddition reactions or conjugate additions, which are common strategies for building the core structures of alkaloids. For example, a reaction involving an "allyl tosyl sulfone" has been noted in the context of radical reactions, which can be a pathway to form key carbon-carbon bonds in alkaloid skeletons.

The synthesis of substituted dihydrofurans, a common motif in natural products and pharmaceuticals, can potentially be achieved using this compound. While direct examples are scarce, the general reactivity of vinyl sulfones suggests their utility in annulation reactions to form five-membered heterocyclic rings. A plausible synthetic route could involve the reaction of the vinyl sulfone with a suitable binucleophile, where one nucleophilic center adds to the double bond and the other displaces the sulfonyl group or participates in a subsequent cyclization step.

Development of Diverse Functionalized Structures

The dual functionality of this compound provides a platform for the development of a wide array of functionalized structures. The vinyl sulfone moiety can undergo a variety of transformations, including Michael additions, cycloadditions, and Heck-type reactions. The tosyl group, a well-known leaving group, can be substituted by a range of nucleophiles. This orthogonal reactivity allows for the sequential or selective functionalization of the molecule, leading to diverse and complex molecular architectures.

The table below illustrates the potential reactions that can be employed to generate diverse functionalized structures from this compound.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Structure |

| Michael Addition | Nucleophiles (e.g., enolates, amines, thiols) | Functionalized alkyl sulfone |

| Diels-Alder Reaction | Diene | Cyclohexene (B86901) derivative |

| Heck Reaction | Aryl or vinyl halide/Pd catalyst | Substituted alkene |

| Nucleophilic Substitution | Nucleophiles (e.g., halides, alkoxides) | Substitution of the tosyl group |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Saturated sulfone |

Strategic Use in Formal Synthesis of Natural Products

A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to a natural product. The strategic use of building blocks like this compound can significantly streamline the synthesis of such key intermediates. For instance, the reaction of an α-(p-methylbenzenesulfonyl) substituted ketone with allyltributylstannane (B1265786) has been shown to produce an allyl tosyl sulfone, demonstrating a method to introduce this functionality into a molecule that could be a precursor in a formal synthesis. While a direct application of this compound in a completed formal synthesis of a natural product is not prominently reported, its potential as a versatile four-carbon building block with latent functionality makes it an attractive candidate for future synthetic strategies.

Future Research Directions and Emerging Paradigms in Butenyl Sulfone Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in guiding the development of new synthetic routes for butenyl sulfones, including "1-(But-3-ene-2-sulfonyl)-4-methylbenzene". A primary objective is the enhancement of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.com Methodologies that achieve high atom economy, such as catalyst- and solvent-free oxidation of sulfides to sulfones using aqueous hydrogen peroxide, represent a significant step forward. rsc.org Research is directed towards adapting such highly atom-efficient reactions for the synthesis of unsaturated sulfones. rsc.orgrsc.org

Another key area of innovation is the exploration of sustainable media for these reactions. Deep eutectic solvents (DESs) are emerging as promising green alternatives to volatile organic compounds (VOCs), offering advantages such as low cost, recyclability, and biodegradability. rsc.org The development of multicomponent reactions for sulfone synthesis within these sustainable media is an active area of investigation. rsc.org Furthermore, there is a growing emphasis on developing synthetic strategies that are environmentally benign and economically viable, for instance, by carrying out reactions at room temperature without the need for catalysts or additives. doaj.org The direct synthesis of allylic sulfones from 1,3-dienes and sulfinic acids under ambient conditions exemplifies this trend. doaj.org

Future work will likely focus on integrating these green principles into the synthesis of complex butenyl sulfones, with a focus on reducing the environmental footprint of these processes from laboratory scale to industrial application. researchgate.net

Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)

Novel catalytic systems are set to redefine the landscape of butenyl sulfone synthesis and functionalization. Visible-light photocatalysis has emerged as a powerful tool, enabling unprecedented transformations under mild conditions. rsc.orgrsc.org This technology allows for the generation of sulfonyl radicals from various precursors, which can then engage in a wide range of reactions, including the functionalization of sulfonamides and the synthesis of vinyl and 1,3-dienyl sulfones. nih.govresearchgate.net The use of heterogeneous and recyclable photocatalysts, such as graphitic carbon nitride (g-C3N4), aligns with the goals of sustainable chemistry. rsc.org Future research will likely focus on expanding the scope of photocatalytic methods to access a wider array of structurally diverse butenyl sulfones and to develop enantioselective variants of these reactions. rsc.org

Electrocatalysis offers another green and powerful approach to C–S bond formation. researchgate.netscispace.com By using electrons as the "reagent," electrochemistry can often circumvent the need for harsh oxidants or reductants. The electrochemical synthesis of α-sulfenylated ketones has been demonstrated in both batch and continuous-flow setups, showcasing the potential of this technology. researchgate.net The application of electrocatalysis to the synthesis of butenyl sulfones from abundant precursors like CO2 and SO32- is a nascent but highly promising area of research that could provide truly sustainable pathways to these compounds. chemrxiv.org

The synergy between different catalytic systems, such as the combination of metal catalysis and photocatalysis, is also a burgeoning field that holds immense potential for novel reactivity patterns in sulfone chemistry. rsc.org

Expanding the Scope of Reactivity in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single operation. researchgate.netnih.gov The development of novel MCRs for the synthesis of butenyl sulfones is a key research focus. For instance, palladium-catalyzed multicomponent cross-coupling reactions have been developed to access allylic sulfones from allyl esters, alkyl bromides, and a sulfur dioxide surrogate. organic-chemistry.orgresearchgate.net These reactions often exhibit high selectivity and functional group tolerance, making them highly valuable for synthetic chemists. organic-chemistry.org

Vinyl sulfones, a class of compounds closely related to butenyl sulfones, have been shown to participate in cascade reactions to generate complex heterocyclic structures. nih.gov The unique reactivity of the butenyl sulfone scaffold, with its combination of an alkene and a sulfone group, makes it an ideal candidate for the design of novel cascade sequences. Future research will likely explore the use of "this compound" and its derivatives in cycloaddition reactions, radical cascades, and other complex transformations. The ability of the sulfone group to act as a versatile functional handle will be further exploited in the design of intricate reaction pathways. acs.orgthieme-connect.com The development of stereoselective MCRs and cascade reactions will also be a major thrust, enabling the synthesis of chiral butenyl sulfones with high levels of control.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to accelerate the discovery, development, and production of butenyl sulfones. researchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.orggoogle.com The synthesis of sulfonyl chlorides, key precursors to sulfones, has been successfully demonstrated in a continuous flow environment, highlighting the potential for safer and more efficient manufacturing processes. rsc.orgresearchgate.net The application of flow chemistry to the synthesis of more complex sulfonylurea compounds has also been reported, paving the way for the continuous production of a wide range of sulfone-containing molecules. google.com

Automated synthesis platforms, which combine robotics with sophisticated software, can dramatically increase the rate of reaction screening and optimization. sigmaaldrich.comscripps.eduyoutube.com These systems can perform a large number of experiments in parallel, allowing for the rapid identification of optimal reaction conditions. The data-rich environment provided by these platforms can also facilitate a deeper understanding of reaction mechanisms and kinetics. The future of butenyl sulfone synthesis will likely involve the use of these automated platforms to rapidly explore new reaction spaces and to develop robust and scalable synthetic routes. The ability to perform multi-step syntheses in a fully automated fashion will be a game-changer for the production of complex molecules like "this compound". youtube.com

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The integration of advanced spectroscopic techniques and computational modeling is providing unprecedented insights into the intricate details of chemical transformations involving sulfones. In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reaction progress, providing valuable kinetic and mechanistic data. digitellinc.com This has been particularly useful in studying photocatalytic reactions involving sulfone-functionalized materials. digitellinc.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.